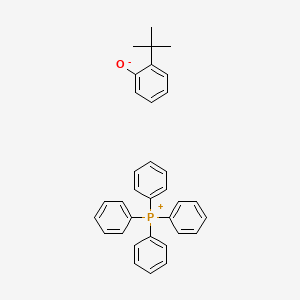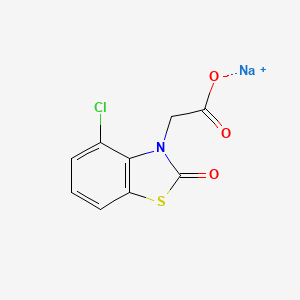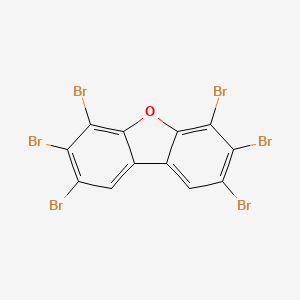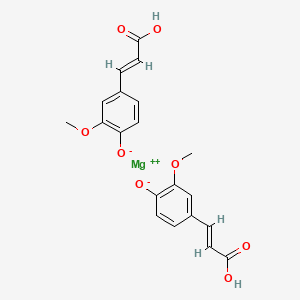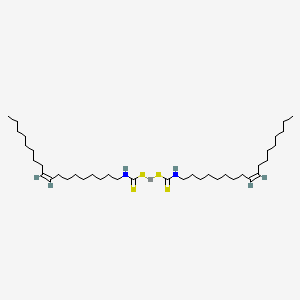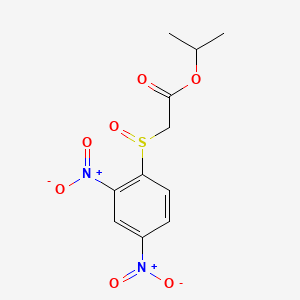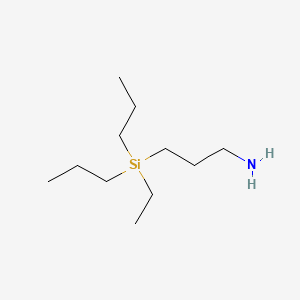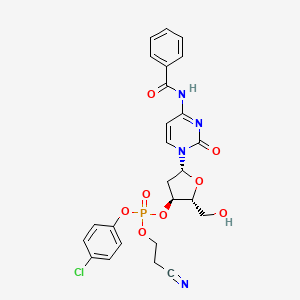
1,2-Propanediol, 3,3'-dithiobis-, tetranitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate is a chemical compound with the molecular formula C6H10N4O12S2 It is a derivative of 1,2-propanediol, where the hydroxyl groups are replaced by nitrate groups, and the two propanediol units are linked by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-dithiobis-, tetranitrate typically involves the nitration of 1,2-propanediol, 3,3’-dithiobis-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The use of advanced reactors and precise control of reaction parameters are crucial to obtain high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular research due to its nitrate groups.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1,2-Propanediol, 3,3’-dithiobis-, tetranitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound’s disulfide bond can be cleaved, leading to the formation of thiol derivatives, which further contribute to its biological activity.
類似化合物との比較
Similar Compounds
Propylene glycol dinitrate: Similar in structure but with fewer nitrate groups.
3,3’-Disulfanediyldi(1,2-propanediol): Lacks the nitrate groups but has a similar disulfide linkage.
2-Methyl-1,3-propanediol: Different in structure but shares some chemical properties.
Uniqueness
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate is unique due to its combination of nitrate groups and disulfide linkage, which imparts distinct chemical and biological properties. Its ability to release nitric oxide and undergo various chemical transformations makes it valuable in research and industrial applications.
特性
CAS番号 |
179677-60-2 |
|---|---|
分子式 |
C6H10N4O12S2 |
分子量 |
394.3 g/mol |
IUPAC名 |
[1-(2,3-dinitrooxypropyldisulfanyl)-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C6H10N4O12S2/c11-7(12)19-1-5(21-9(15)16)3-23-24-4-6(22-10(17)18)2-20-8(13)14/h5-6H,1-4H2 |
InChIキー |
KPKHNWVKUPLMRC-UHFFFAOYSA-N |
正規SMILES |
C(C(CSSCC(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



